(+/-)-trans-1,2-Bis(chloroacetamido)cyclohexane
Description
This chemical compound is part of a broader class of organic molecules that contain cyclohexane as a core structure, modified with various functional groups. It is related to several research areas, including organic synthesis, molecular structure analysis, and physical and chemical property evaluation.
Synthesis Analysis
The synthesis of cyclohexane derivatives involves various chemical reactions and methodologies. Although specific synthesis steps for "(+/-)-trans-1,2-Bis(chloroacetamido)cyclohexane" are not directly outlined, similar compounds have been synthesized through reactions that include functionalization of the cyclohexane ring, amido bond formation, and chlorination processes.
Molecular Structure Analysis
The molecular structure of cyclohexane derivatives, including "(+/-)-trans-1,2-Bis(chloroacetamido)cyclohexane," features variations in their stereochemistry and conformation due to the presence of substituents. These variations can significantly affect the compounds' physical and chemical properties. Structural analysis often involves X-ray crystallography, NMR spectroscopy, and molecular mechanics calculations (Nunez et al., 1997).
Chemical Reactions and Properties
Cyclohexane derivatives participate in various chemical reactions, reflecting their chemical properties. These reactions include, but are not limited to, oxidation, reduction, substitution, and ligand exchange reactions. The chemical reactivity is influenced by the electronic and steric effects of the substituents attached to the cyclohexane ring.
Physical Properties Analysis
The physical properties of "(+/-)-trans-1,2-Bis(chloroacetamido)cyclohexane" and related compounds depend on their molecular structure. Key physical properties include melting and boiling points, solubility, density, and refractive index. The presence of different functional groups and the compound's stereochemistry significantly affect these properties.
Chemical Properties Analysis
The chemical properties are defined by the reactivity of the functional groups present in the compound. For example, chloroacetamido groups in cyclohexane derivatives are reactive towards nucleophiles and can participate in various organic reactions, influencing the compound's overall chemical behavior and reactivity profile.
References:
- Nunez, R., Unwalla, R., Cartledge, F., Cho, S., Riches, B. H., Glenn, M., Hungerford, N., Lambert, L. K., Brecknell, D. J., & Kitching, W. (1997). Conformational analysis of the cis- and trans-1,2-bis(trimethylsilyl)cyclohexanes (BTMSC): molecular mechanics calculations and nuclear magnetic resonance spectroscopy. A preferred diaxial conformation for the trans-isomer. Journal of The Chemical Society-perkin Transactions 1. Link.
properties
IUPAC Name |
2-chloro-N-[(1S,2S)-2-[(2-chloroacetyl)amino]cyclohexyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16Cl2N2O2/c11-5-9(15)13-7-3-1-2-4-8(7)14-10(16)6-12/h7-8H,1-6H2,(H,13,15)(H,14,16)/t7-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWRKAARNQHEEG-YUMQZZPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)CCl)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)NC(=O)CCl)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50566383 | |
Record name | N,N'-[(1S,2S)-Cyclohexane-1,2-diyl]bis(2-chloroacetamide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50566383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(+/-)-trans-1,2-Bis(chloroacetamido)cyclohexane | |
CAS RN |
150576-46-8 | |
Record name | N,N'-[(1S,2S)-Cyclohexane-1,2-diyl]bis(2-chloroacetamide) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50566383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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